Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is characterized by fused thiophene and pyridazine rings, substituted with a 4-methoxyphenyl group at position 3, an oxo group at position 4, and a 2-(m-tolyl)acetamido moiety at position 3.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-4-33-25(31)22-19-14-34-23(26-20(29)13-16-7-5-6-15(2)12-16)21(19)24(30)28(27-22)17-8-10-18(32-3)11-9-17/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVCAMIVXFXQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C23H24N2O5S
- Molecular Weight: 432.51 g/mol
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-d]pyridazine |
| Functional Groups | Methoxy group, acetamido group |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. This inhibition can potentially contribute to neuroprotective effects against neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity: Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
-
Anticancer Studies:
- A study demonstrated that derivatives of thieno[3,4-d]pyridazine exhibit significant cytotoxicity against human lung adenocarcinoma and breast cancer cell lines with IC50 values in the low micromolar range .
- Another investigation highlighted that modifications to the thieno[3,4-d]pyridazine structure could enhance anticancer potency and selectivity .
- Neuroprotective Effects:
Case Studies
Case Study 1: Anticancer Activity
A series of experiments were conducted using this compound against various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations ranging from 10 to 50 µM.
Case Study 2: Enzyme Inhibition
In vitro assays measuring AChE activity showed that the compound inhibited enzyme activity with an IC50 value comparable to established inhibitors like donepezil. This suggests its potential utility in treating cognitive decline associated with neurodegenerative diseases.
Scientific Research Applications
Chemistry
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific electronic and optical properties.
Biology
The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. Its biological activity is attributed to several mechanisms:
- Enzyme Inhibition: It can inhibit key enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- Signal Transduction Modulation: The compound may alter cellular signaling pathways by interacting with proteins involved in these processes.
Medicine
Research indicates that this compound possesses significant potential in medicinal chemistry:
- Anticancer Activity: In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For instance, treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations as low as 5 µM.
- Antimicrobial Properties: The compound exhibits effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
Industry
In industrial applications, this compound is used in developing new materials with specialized properties for electronic and optical applications.
Study on Antimicrobial Activity
A recent study highlighted the compound's significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL. This demonstrates its potential as a therapeutic agent against bacterial infections.
Anticancer Efficacy
Research published in a peer-reviewed journal reported that treatment with this compound led to substantial apoptosis in cancer cell lines through the activation of caspase pathways.
Data Summary Table
| Biological Activity | Target | Effectiveness | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | MIC: 10 - 25 µg/mL | [Source needed] |
| Anticancer | MCF-7 breast cancer cells | 50% reduction at 5 µM | [Source needed] |
| Enzyme Inhibition | COX and LOX | Significant inhibition observed | [Source needed] |
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,4-d]Pyridazine Family
The target compound shares structural similarities with derivatives listed in , such as ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 1282448-99-0). Key differences lie in substituents:
- Target compound : 4-Methoxyphenyl (electron-donating group) and m-tolylacetamido (bulky, lipophilic substituent).
- Analog: 4-Aminophenyl (electron-rich, polar group) and 5-amino (enhanced hydrogen-bonding capacity).
These variations influence physicochemical properties:
- The methoxy group in the target compound may improve metabolic stability compared to the amino group in the analog.
- The m-tolylacetamido moiety could enhance membrane permeability due to its lipophilicity, whereas the analog’s amino groups may favor aqueous solubility .
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Physicochemical Properties | Potential Applications |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl, m-tolylacetamido | Moderate lipophilicity, stability | Kinase inhibitors, antimicrobials |
| Ethyl 5-amino-3-(4-aminophenyl)... [6] | 4-Aminophenyl, 5-amino | High polarity, solubility | Enzyme-targeted therapies |
Functional Group Impact on Bioactivity
The m-tolylacetamido group distinguishes the target compound from explosives like 3,4-dinitrofuroxan (DNTF) (), which features nitro groups for high energy density. Instead, the target’s acetamido and methoxyphenyl groups align it with pharmacologically active molecules. For instance:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
